molecular formula C15H21N5O2 B2533465 3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-99-1

3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2533465
CAS No.: 923367-99-1
M. Wt: 303.366
InChI Key: IHLVZNJJRHCQFH-UHFFFAOYSA-N
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Description

3-Isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research. As part of the imidazo[2,1-f]purine-dione family, which shares structural similarities with purine bases, this compound provides a versatile core for the development of novel biologically active molecules . Research into closely related analogs, including 1H-imidazo[4,5-b]pyrazin-2(3H)-ones, indicates potential for modulating key enzymatic pathways . This suggests that this compound may serve as a critical intermediate for designing and screening new kinase inhibitors or other targeted therapies. The specific substitution pattern, featuring the isopentyl side chain, is designed to influence the compound's pharmacokinetic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe complex biological mechanisms and develop new chemical probes for pharmacological and biochemical applications.

Properties

IUPAC Name

4,7,8-trimethyl-2-(3-methylbutyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-8(2)6-7-19-13(21)11-12(18(5)15(19)22)17-14-16-9(3)10(4)20(11)14/h8H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVZNJJRHCQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate amines with formamide derivatives under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo[2,1-f]purine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Substituent-Driven Receptor and Enzyme Activity

Compound Name & Structure Key Substituents Biological Targets/Activities Key Findings
3-Isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-isopentyl, 1,6,7-trimethyl Not explicitly stated in evidence; likely kinase or PDE modulation based on analogs. Branched alkyl chain enhances lipophilicity; trimethyl groups may improve metabolic stability.
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 5) 8-isoquinolinyl-butyl, 1,3-dimethyl Serotonin (5-HT₁A/₆/₇), dopamine D₂ receptors; PDE4B1/PDE10A inhibition. High affinity for 5-HT₁A (Ki = 4 nM) and PDE10A (IC₅₀ = 11 nM). Hybrid structure enables dual receptor/enzyme targeting.
3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-(2-chlorobenzyl), 1,7-dimethyl TGF-β inhibition Potent TGF-β suppressor; used in cancer/fibrosis models. Chlorobenzyl group critical for target engagement.
8-(2-[(3-Chlorophenyl)amino]ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-chloroanilino)ethyl, 1,3,6,7-tetramethyl Kinase inhibition (implied) Tetramethylation may reduce off-target effects; chloroaryl group enhances selectivity.
3-Isobutyl-8-[2-(4-morpholinyl)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-isobutyl, 8-morpholinylethyl PDE or kinase modulation Morpholinyl group improves solubility; isobutyl balances lipophilicity.

Substituent Impact on Physicochemical Properties

Property Target Compound 8-(3-Hydroxypropyl)-3-phenethyl Analog 8-(4-Methoxyphenyl) Analog
Molecular Weight 409.5 395.5 409.5
Lipophilicity (LogP) High (isopentyl) Moderate (hydroxypropyl) High (methoxyphenyl)
Solubility Low (alkyl-dominated) Improved (polar hydroxypropyl) Moderate (methoxy group)
Metabolic Stability High (methyl shielding) Moderate High

Key Research Findings

Substituent Flexibility : The 3- and 8-positions are critical for modulating target selectivity. For example:

  • 3-Isopentyl groups optimize lipophilicity for blood-brain barrier penetration, making the target compound a candidate for CNS targets .
  • 8-Aryl substitutions (e.g., methoxyphenyl in ) enhance kinase inhibition but reduce PDE affinity compared to 8-alkyl analogs .

Clinical Potential: The TGF-β inhibitor () and PDE10A-targeted Compound 5 have advanced to preclinical studies, whereas the target compound’s applications remain exploratory, pending mechanistic studies .

Biological Activity

The compound 3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as a member of the imidazopurine family, has garnered attention in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula for this compound is C15H22N4O2C_{15}H_{22}N_{4}O_{2}. The compound features a complex structure characterized by a fused imidazole and purine ring system.

PropertyValue
Molecular Weight282.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Research indicates that imidazopurines like this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in nucleotide metabolism.
  • Antiviral Activity : Some studies suggest that imidazopurines can inhibit viral replication by targeting viral polymerases and proteases.
  • Antitumor Effects : Preliminary data indicate potential cytotoxic effects against various cancer cell lines.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related imidazopurine compounds. For instance:

  • In vitro studies demonstrated that derivatives exhibit significant activity against viruses such as HIV and dengue virus (DENV), with EC50 values indicating effective inhibition at low concentrations (e.g., <10μM<10\mu M) .

Antitumor Activity

A notable study investigated the antitumor properties of several new purine derivatives, including this compound. The findings revealed:

  • Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines with IC50 values ranging from 55 to 20μM20\mu M depending on the cell type .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of imidazopurines against DENV:

  • Results : this compound demonstrated an EC50 of 5.5μM5.5\mu M, indicating significant antiviral activity compared to standard antiviral agents .

Case Study 2: Anticancer Properties

A research project focused on the anticancer properties of various imidazopurines found that:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Findings : It exhibited selective cytotoxicity with IC50 values of 10μM10\mu M for A549 and 15μM15\mu M for MCF7 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step protocols using nucleophilic substitution or condensation reactions. Key steps include:

  • Core structure assembly : Reacting purine precursors with substituted imidazoles under reflux in dichloromethane or ethanol .
  • Functionalization : Introducing the isopentyl group via alkylation or amination reactions, optimized at 60–80°C with catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl₃ as solvents .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~396–427 g/mol based on analogs) .
  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer :

  • Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) due to the isopentyl group and methoxy substituents. Aqueous solubility is limited (use <5% DMSO in buffer systems) .
  • Experimental design : Pre-dissolve in DMSO for in vitro assays; adjust solvent ratios to avoid precipitation in cell-based studies .

Q. What are the key structural features influencing its biological activity?

  • Methodological Answer :

  • Imidazo-purine core : Critical for binding to ATP-dependent enzymes or purinergic receptors .
  • Substituents : The isopentyl chain enhances lipophilicity (membrane permeability), while methyl groups stabilize the core against metabolic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 8-(2,4-dimethoxyphenyl) derivatives) to identify substituent-dependent trends .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH optimization : Use buffered solutions (pH 7.4) to minimize hydrolysis of the dione moiety .
  • Prodrug modification : Introduce acetyl-protected hydroxyl groups to improve metabolic stability .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation .

Q. How to design experiments to identify molecular targets of this compound?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to identify targets stabilized by ligand binding .
  • Computational docking : Use AutoDock Vina with homology models of purine-binding proteins (e.g., kinases) to prioritize candidates .

Q. How to approach structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with variations at the isopentyl (e.g., shorter/longer chains) or methyl positions (e.g., ethyl, halogens) .
  • Biological testing : Screen analogs against panels of enzymes/cell lines to correlate substituents with activity (see table below) .
Analog Structure Modification Biological Activity
8-(2-Methoxyphenyl) derivativeMethoxy substituentEnhanced kinase inhibition (IC₅₀ = 0.8 µM)
8-(3-Chlorophenyl) derivativeChlorine substituentImproved antiviral activity (EC₅₀ = 1.2 µM)
Isopentyl → Ethyl substitutionShorter alkyl chainReduced cytotoxicity (CC₅₀ > 100 µM)

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